Cas no 946219-87-0 (N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide)

N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a phthalazin-1-yl ring and an ethanediamide functional group, offering diverse chemical reactivity for targeted synthesis. This compound is suitable for research in drug discovery and material science, where its unique structural features may contribute to novel molecular interactions.
N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide structure
946219-87-0 structure
商品名:N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide
CAS番号:946219-87-0
MF:C14H14N4O3
メガワット:286.285962581635
CID:5805260

N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide 化学的及び物理的性質

名前と識別子

    • Ethanediamide, N1-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-N2-2-propen-1-yl-
    • N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide
    • インチ: 1S/C14H14N4O3/c1-2-7-15-13(20)14(21)16-8-11-9-5-3-4-6-10(9)12(19)18-17-11/h2-6H,1,7-8H2,(H,15,20)(H,16,21)(H,18,19)
    • InChIKey: FSIZMNZRVFXNSV-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1C2=C(C=CC=C2)C(=O)NN=1)(=O)C(NCC=C)=O

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 10.95±0.46(Predicted)

N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2092-0046-20mg
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
946219-87-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2092-0046-2μmol
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
946219-87-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2092-0046-10μmol
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
946219-87-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2092-0046-4mg
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
946219-87-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2092-0046-5μmol
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
946219-87-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2092-0046-30mg
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
946219-87-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2092-0046-20μmol
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
946219-87-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2092-0046-10mg
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
946219-87-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2092-0046-40mg
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
946219-87-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2092-0046-50mg
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-(prop-2-en-1-yl)ethanediamide
946219-87-0 90%+
50mg
$160.0 2023-05-16

N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide 関連文献

N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamideに関する追加情報

Professional Introduction to Compound with CAS No. 946219-87-0 and Product Name: N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide

The compound with the CAS number 946219-87-0 and the product name N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a phthalazinone core and an amide functional group makes it a versatile scaffold for designing novel bioactive molecules.

In recent years, there has been a growing interest in phthalazinone derivatives due to their demonstrated biological activity. The 4-oxo-3,4-dihydrophthalazin-1-yl moiety, a key structural feature of this compound, is known for its ability to interact with various biological targets. This moiety has been extensively studied for its potential in the development of anti-inflammatory, anti-cancer, and antimicrobial agents. The incorporation of this scaffold into the molecular framework of N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide enhances its pharmacological profile, making it a promising candidate for further investigation.

The molecular structure of this compound is further complemented by the presence of an amide group and an allyl substituent. The amide functionality is well-known for its role in drug design, often serving as a critical pharmacophore that contributes to binding affinity and metabolic stability. The allyl group, on the other hand, introduces additional conformational flexibility, which can be exploited to optimize interactions with biological targets. This combination of structural features makes N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide a particularly interesting molecule for medicinal chemists.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Virtual screening and molecular docking studies have been instrumental in identifying potential hits for drug discovery programs. In the case of N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-y)ethanediamide, computational models have suggested that it may exhibit inhibitory activity against several enzymes and receptors involved in pathological processes. These predictions are based on the compound's ability to mimic known bioactive scaffolds and occupy specific binding pockets within target proteins.

Experimental validation of these computational predictions is crucial for advancing the compound into clinical development. In vitro assays have been designed to assess the pharmacological properties of N'-(4-o x o -3 , 4 -d ih y dr o p h tha l azin -1 -y l )m e th y l -N -( p r op -2 -en -1 -y l )e than ed i am ide. These assays aim to evaluate its potency, selectivity, and pharmacokinetic profile. Initial results have shown promising activity against certain enzymatic targets, supporting the hypothesis that this compound may serve as a lead molecule for further optimization.

The synthesis of complex molecules like N'-(4-o x o -3 , 4 -d ih y dr o p h tha l azin -1 -y l )m e th y l -N -( p r op -2 -en -1 -y l )e than ed i am ide requires meticulous planning and expertise in organic chemistry. The synthesis involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such intricate structures more efficiently than ever before.

The role of N'-(4-o x o -3 , 4 -d ih y dr o p h tha l azin -1 -y l )m e th y l -N -( p r op -2 -en -1 -y l )e than ed i am ide in drug development is further underscored by its potential therapeutic applications. The compound's ability to interact with multiple biological targets suggests that it may have broad-spectrum activity against various diseases. Researchers are particularly interested in exploring its potential as an anti-inflammatory agent, given the growing recognition of inflammation's role in numerous pathological conditions.

In conclusion, N'-(4-o x o -3 , 4 -d ih y dr o p h tha l azin -1 -y l )m e th y l -N -( p r op -2 en _ 1 _y l )e than ed i am ide represents a significant contribution to the field of chemical and pharmaceutical research. Its unique molecular structure and promising biological activity make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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